molecular formula C14H14N2O2 B6368109 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111115-59-3

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368109
M. Wt: 242.27 g/mol
InChI Key: UGWJTBKJXYUPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine (also known as 5-DMAP) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 5-DMAP is a derivative of pyridine and is used as a reagent for the synthesis of other compounds. In addition, the compound has been studied for its potential biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% involves the reaction of 2-hydroxypyridine with 3-(N,N-dimethylaminocarbonyl)benzaldehyde in the presence of a base and a catalyst.

Starting Materials
2-hydroxypyridine, 3-(N,N-dimethylaminocarbonyl)benzaldehyde, Base (e.g. sodium hydroxide), Catalyst (e.g. palladium on carbon)

Reaction
Step 1: Dissolve 2-hydroxypyridine in a suitable solvent (e.g. ethanol), Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir, Step 3: Add 3-(N,N-dimethylaminocarbonyl)benzaldehyde to the solution and stir, Step 4: Add a catalyst (e.g. palladium on carbon) to the solution and stir under reflux conditions, Step 5: Purify the product by recrystallization or column chromatography

Scientific Research Applications

5-DMAP has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 4-nitrobenzyl bromide, 4-nitrobenzyl chloride, and 4-amino-3-nitrophenol. In addition, the compound has been used in the synthesis of peptides and peptidomimetics. It has also been used as a reactant in the synthesis of alkaloids, such as the antimalarial drug artemisinin.

Mechanism Of Action

The mechanism of action of 5-DMAP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, thus reducing their bioavailability. In addition, 5-DMAP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.

Biochemical And Physiological Effects

5-DMAP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound has antifungal activity against Candida albicans, a fungal pathogen that causes oral thrush and other infections. In addition, 5-DMAP has been shown to inhibit the growth of cancer cells in vitro and to reduce the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

The use of 5-DMAP in laboratory experiments has several advantages. The compound is relatively inexpensive and easily accessible, and it is stable in a wide range of temperatures and pH levels. In addition, 5-DMAP has been shown to be non-toxic in animal studies. However, the compound has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound has a low solubility in organic solvents, which can limit its use in organic synthesis.

Future Directions

The potential applications of 5-DMAP are still being explored. Future research could focus on the synthesis of new compounds using 5-DMAP as a starting material. In addition, the compound could be used in the development of new drugs, as well as in the synthesis of peptides and peptidomimetics. Further research could also focus on the mechanism of action of 5-DMAP and its potential biochemical and physiological effects.

properties

IUPAC Name

N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)12-6-7-13(17)15-9-12/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJTBKJXYUPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683054
Record name N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1111115-59-3
Record name N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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